

L-Moses: A Technical Guide to the Selective PCAF/GCN5 Bromodomain Chemical Probe

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Compound of Interest

Compound Name: *L-Moses*

Cat. No.: *B608615*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Moses**, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (GCN5). **L-Moses** serves as a critical tool for investigating the biological roles of these epigenetic regulators in various physiological and pathological processes, including cancer and inflammation.^{[1][2]} This document details its chemical properties, binding affinities, cellular activity, and the experimental protocols utilized for its characterization.

Core Properties of L-Moses

L-Moses, also known as L-45, is a triazolophthalazine-based compound that was developed through rational inhibitor design and biophysical characterization.^[2] It is the active enantiomer, while its counterpart, D-Moses, serves as an inactive control for experiments.^[2]

Identifier	Value	Source
Compound Name	L-Moses	[2]
Synonym	L-45	[1]
CAS Number	2079885-05-3	
Molecular Formula	C ₂₁ H ₂₄ N ₆	
CAS Number (dihydrochloride)	2922480-38-2	
Molecular Formula (dihydrochloride)	C ₂₁ H ₂₄ N ₆ • 2HCl	[1]

Quantitative Analysis of L-Moses Binding and Potency

L-Moses has been demonstrated to be a potent and selective inhibitor of the PCAF and GCN5 bromodomains. Its binding affinity and cellular potency have been quantified through various biophysical and cell-based assays.

In Vitro Binding Affinity

Target	Assay	Parameter	Value (nM)
PCAF	HTRF Binding Competition	K _i	47
PCAF	BROMOScan	K _e	48
PCAF	Isothermal Titration Calorimetry (ITC)	K _e	126
GCN5	BROMOScan	K _e	220
GCN5	Isothermal Titration Calorimetry (ITC)	K _e	600

Data sourced from the Chemical Probes Portal.[1]

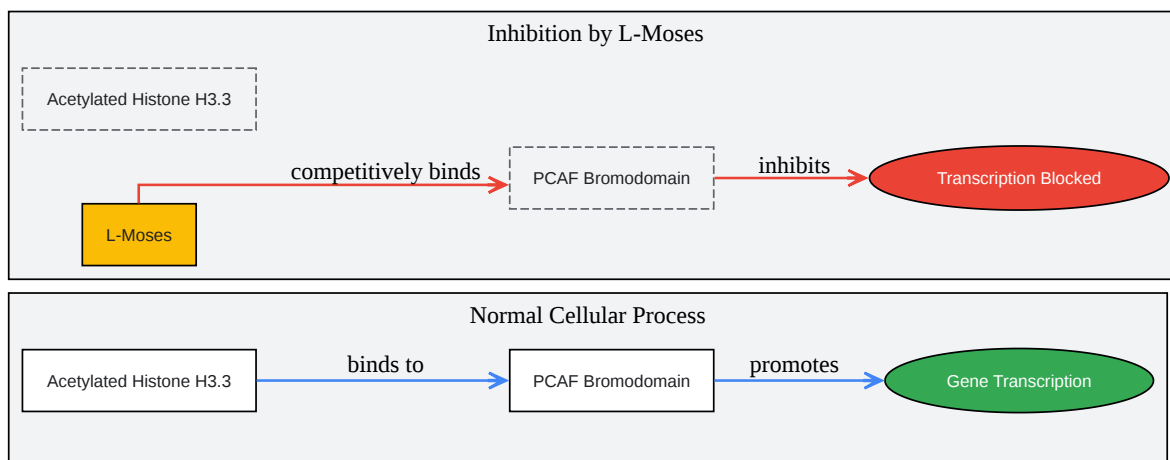
Cellular Potency

Target Context	Assay	Parameter	Value (nM)	Cell Line
PCAF (truncated) - Histone H3.3	NanoBRET	IC ₅₀	220	HEK293
PCAF (full- length) - Histone H3.3	NanoBRET	IC ₅₀	1200	HEK293
Full-length PCAF (from lysate)	Competitive Pull- down	IC ₅₀	660	-
Full-length GCN5 (from lysate)	Competitive Pull- down	IC ₅₀	220	-

Data sourced from the Chemical Probes Portal.[\[1\]](#)

Mechanism of Action and Signaling Pathway

L-Moses functions by competitively binding to the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains. This prevents the recognition of acetylated histone tails, thereby disrupting a key interaction in epigenetic regulation and downstream gene transcription.



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Caption: Mechanism of **L-Moses** action on the PCAF signaling pathway.

Experimental Protocols

The characterization of **L-Moses** involved several key experimental techniques. Below are detailed methodologies for two of the primary assays used.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding event.

Methodology:

- Sample Preparation:
 - The purified PCAF or GCN5 bromodomain protein is dialyzed extensively against the ITC buffer.

- **L-Moses** is dissolved in the final dialysis buffer to ensure no buffer mismatch. A slight concentration of DMSO may be used for solubility, which must be precisely matched in the protein solution.
- All solutions are degassed prior to use to prevent the formation of air bubbles.
- Instrument Setup:
 - The sample cell is loaded with the protein solution (e.g., 20-50 μM).
 - The injection syringe is filled with the **L-Moses** solution (e.g., 200-500 μM).
 - The experiment is conducted at a constant temperature, typically 25°C.
- Titration:
 - A series of small, precise injections of the **L-Moses** solution are made into the sample cell containing the protein.
 - The heat change associated with each injection is measured relative to a reference cell.
- Data Analysis:
 - The heat change per injection is plotted against the molar ratio of **L-Moses** to protein.
 - The resulting isotherm is fitted to a binding model to determine the dissociation constant (K_e), binding stoichiometry (n), and enthalpy (ΔH) of the interaction.

NanoBRET™ Protein-Protein Interaction Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein interactions in live cells.[3] It was used to confirm that **L-Moses** disrupts the interaction between PCAF and histone H3.3 in a cellular context.[2]

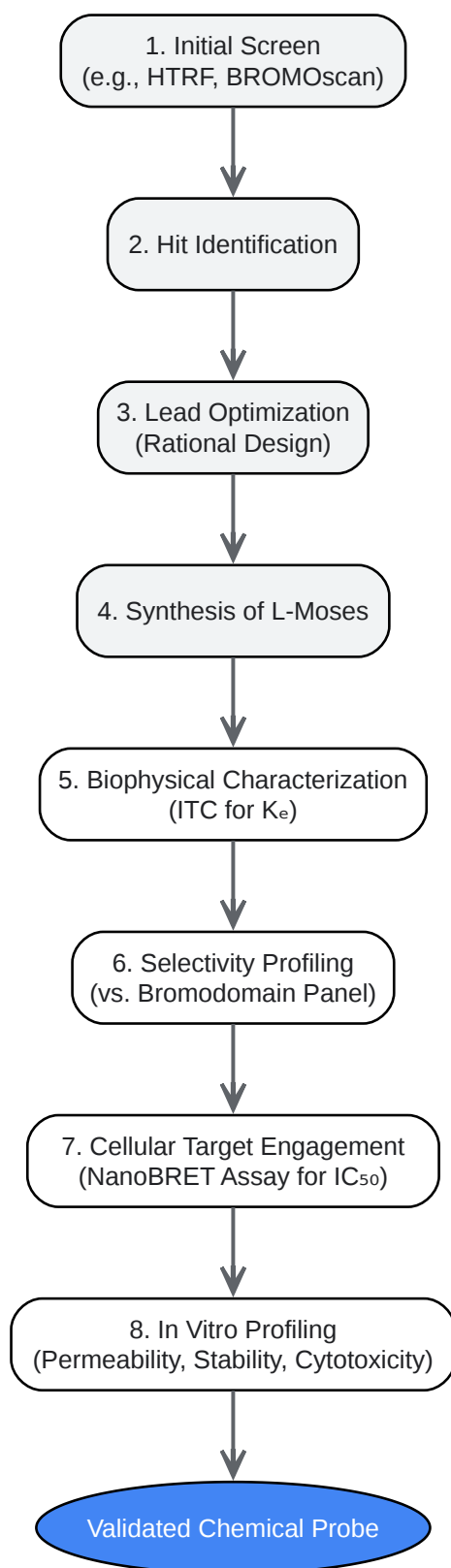
Methodology:

- Cell Culture and Transfection:
 - HEK293 cells are cultured in appropriate media.

- Cells are co-transfected with plasmids expressing the PCAF bromodomain fused to a NanoLuc® luciferase donor and histone H3.3 fused to a HaloTag® acceptor.
- Assay Preparation:
 - Transfected cells are seeded into a white, 96-well assay plate.
 - The HaloTag® acceptor is labeled by adding the fluorescent HaloTag® NanoBRET™ 618 Ligand to the media and incubating.
- Compound Treatment:
 - A serial dilution of **L-Moses** (and the D-Moses negative control) is prepared.
 - The compound dilutions are added to the wells, and the plate is incubated.
- Signal Detection:
 - The NanoBRET™ Nano-Glo® Substrate is added to all wells.
 - The plate is immediately read on a luminometer capable of measuring donor emission (460nm) and acceptor emission (618nm) simultaneously.
- Data Analysis:
 - The raw BRET ratio is calculated by dividing the acceptor signal by the donor signal.
 - The data is normalized to a vehicle control (e.g., DMSO).
 - The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Visualization

The discovery and characterization of a chemical probe like **L-Moses** follows a structured workflow, from initial screening to in-cell validation.



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Caption: Workflow for the discovery and validation of **L-Moses**.

Conclusion

L-Moses is a well-characterized, potent, and selective chemical probe for the PCAF and GCN5 bromodomains.[2] Its demonstrated cellular activity and favorable in vitro properties, including cell permeability and metabolic stability, make it a valuable tool for elucidating the biological functions of these epigenetic readers.[2] The availability of its inactive enantiomer, D-Moses, further enhances its utility by providing a rigorous negative control for experiments.

Researchers and drug development professionals can confidently employ **L-Moses** to investigate the therapeutic potential of targeting PCAF/GCN5 in various disease models.[2]

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References

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- 2. Discovery of a PCAF Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
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